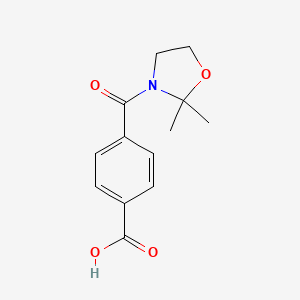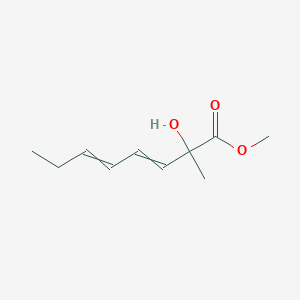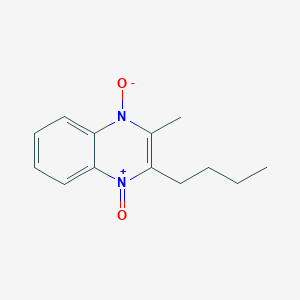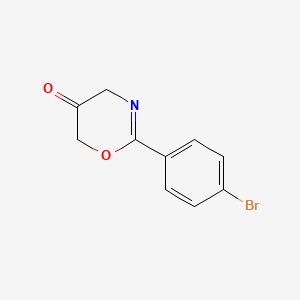
4H-1,3-Oxazin-5(6H)-one, 2-(4-bromophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1,3-Oxazin-5(6H)-one, 2-(4-bromophenyl)- is a heterocyclic compound that contains both oxygen and nitrogen in its ring structure. Compounds of this type are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Oxazin-5(6H)-one, 2-(4-bromophenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a 4-bromophenyl-substituted amine with a carbonyl compound in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions might convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, could replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an amine.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structure and reactivity.
Industry: May be used in the production of specialty chemicals or materials.
作用機序
The mechanism by which 4H-1,3-Oxazin-5(6H)-one, 2-(4-bromophenyl)- exerts its effects would depend on its specific interactions with biological targets. This might involve binding to enzymes or receptors, altering cellular pathways, or affecting gene expression.
類似化合物との比較
Similar Compounds
4H-1,3-Oxazin-5(6H)-one, 2-phenyl-: Lacks the bromine substituent, which may affect its reactivity and biological activity.
4H-1,3-Oxazin-5(6H)-one, 2-(4-chlorophenyl)-: Similar structure but with a chlorine atom, which might influence its chemical properties.
4H-1,3-Oxazin-5(6H)-one, 2-(4-fluorophenyl)-: Contains a fluorine atom, potentially altering its pharmacokinetics.
Uniqueness
The presence of the 4-bromophenyl group in 4H-1,3-Oxazin-5(6H)-one, 2-(4-bromophenyl)- may confer unique properties, such as increased reactivity in substitution reactions or specific biological activities.
特性
CAS番号 |
77580-71-3 |
|---|---|
分子式 |
C10H8BrNO2 |
分子量 |
254.08 g/mol |
IUPAC名 |
2-(4-bromophenyl)-4H-1,3-oxazin-5-one |
InChI |
InChI=1S/C10H8BrNO2/c11-8-3-1-7(2-4-8)10-12-5-9(13)6-14-10/h1-4H,5-6H2 |
InChIキー |
ASQYQUAEUJSOJB-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)COC(=N1)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


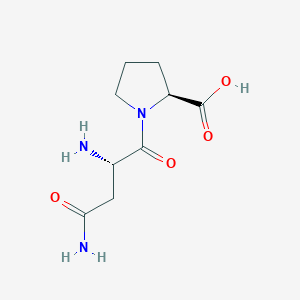
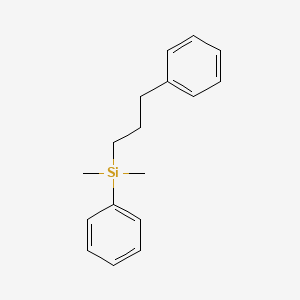
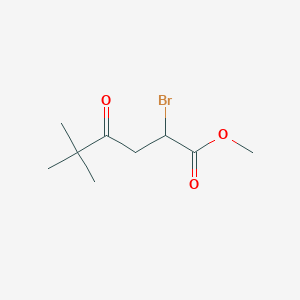
![2-([1,1'-Biphenyl]-4-yl)-3,4-dihydrophenanthrene](/img/structure/B14433475.png)
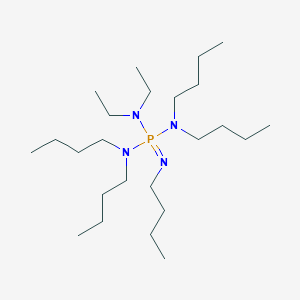
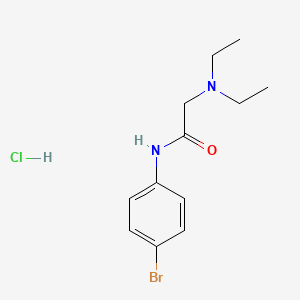
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-phenylacetamide](/img/structure/B14433488.png)
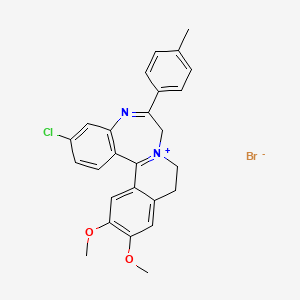
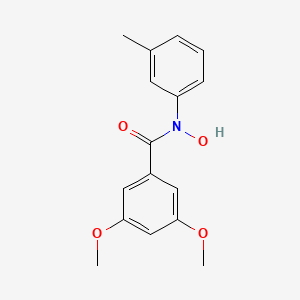
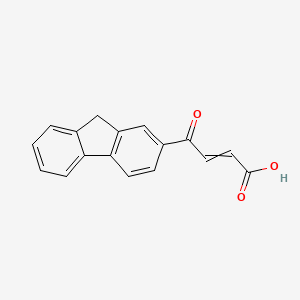
![4-[(Hexadecyloxy)methylidene]cyclohex-1-ene](/img/structure/B14433503.png)
